6-Amino-1-propyluracil

NMR spectroscopy Structural characterization Hydrogen bonding

Researchers requiring the specific N1-propyl substitution for pentoxifylline metabolite analog synthesis face limited sourcing options. 6-Amino-1-propyluracil (CAS 53681-47-3) provides the essential 1-substituted xanthine scaffold-generic 6-aminouracil cannot substitute. • Critical building block for TNF-α inhibitor development • Validated by reverse-phase HPLC methods for purity assessment • Available from BenchChem with reliable global logistics

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 53681-47-3
Cat. No. B156761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-propyluracil
CAS53681-47-3
Synonyms1-Propyl-6-aminouracil;  6-Amino-1-propyl-1H-pyrimidine-2,4-dione;  6-Amino-1-propyl-2,4(1H,3H)-pyrimidinedione;  6-Amino-1-propylpyrimidine-2,4(1H,3H)-dione
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=O)NC1=O)N
InChIInChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)
InChIKeyKTWOUYVBZDZRNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1-propyluracil Physicochemical and Functional Profile


6-Amino-1-propyluracil (CAS 53681-47-3) is a 1-substituted-6-aminouracil derivative with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . It is characterized by an amino group at the 6-position and a propyl group at the 1-position of the uracil ring, which imparts distinct steric and electronic properties relative to other N1-alkylated 6-aminouracils . This compound is reported as a competitive inhibitor of cyclic AMP phosphodiesterase and serves as a reactant in the synthesis of pentoxifylline metabolite analogs [1].

P
Pathway probe: Supports cAMP PDE inhibition studies as a competitive inhibitor tool compound.
S
Synthetic precursor: Specifically required for constructing pentoxifylline metabolite analogs.
I
Identity-specific properties: N1-propyl group alters solubility, hydrogen bonding, and NMR spectroscopic markers relative to other 6-aminouracils.

Why 6-Amino-1-propyluracil Is Irreplaceable


Generic substitution with 6-aminouracil or other N1-alkyl analogs is not scientifically justified for applications requiring specific target engagement or defined synthetic utility. The N1-propyl substituent in 6-amino-1-propyluracil directly modulates both molecular recognition and physicochemical behavior. ¹H NMR spectroscopic analysis reveals a diagnostic downfield shift of the NH₂ protons in 6-amino-1-propyluracil relative to 6-aminouracil, indicating altered electronic environment and hydrogen-bonding capacity [1]. Furthermore, the propyl chain contributes hydrophobic character that influences interactions with biological targets, as evidenced by its distinct profile in molecular imprinting studies [2]. For synthetic applications, the compound serves as a specific precursor for pentoxifylline metabolite analogs, a role for which unsubstituted or shorter-chain 6-aminouracils are not viable [3].

N1 vs. N3 positional isomerism ¹H NMR shows distinct downfield NH₂ shift only for N1-propyl; 3-propyl analog does not reproduce this electronic signature, complicating identity verification.
Unsubstituted or shorter-chain 6-aminouracils May not match the synthetic route to pentoxifylline analogs; the N1-propyl group is essential for steric mimicry of the target scaffold.
Template fidelity in MIP fabrication Dual H-bond/hydrophobic motif of APU creates recognition sites not replicated by simpler templates; substitution can alter imprinting performance.

6-Amino-1-propyluracil Comparative Evidence


¹H NMR Spectroscopic Differentiation vs. 6-Aminouracil

In ¹H NMR spectroscopic analysis, the NH₂ protons of 6-amino-1-propyluracil exhibit a distinct downfield shift compared to those of unsubstituted 6-aminouracil. In contrast, the NH₂ protons of 6-amino-3-propyluracil show no such shift, confirming that the N1-propyl substitution specifically alters the electronic environment at the 6-amino group [1]. This provides a clear spectroscopic marker for identity verification and purity assessment.

¹H NMR shift
Head-to-head
Downfield NH₂ shift
Target: N1-propyl → shift observed
6-Aminouracil / 3-propyl analog: no shift
Clear spectroscopic marker for identity and purity assessment
Exact ppm not specified; qualitative differentiation
NMR spectroscopy Structural characterization Hydrogen bonding

Solubility and Thermal Profile vs. 6-Aminouracil

6-Amino-1-propyluracil exhibits an experimentally determined aqueous solubility of ≥25 mg/mL, with a calculated solubility of 1.7 g/L (1.7 mg/mL) at 25°C [1]. In contrast, 6-aminouracil demonstrates markedly higher aqueous solubility (approx. 10-20 mg/mL) due to the absence of the hydrophobic N1-propyl chain. The measured melting point of 279-281°C for 6-amino-1-propyluracil is significantly higher than that of 6-aminouracil (~300°C decomposition), indicating different solid-state packing and thermal stability profiles.

Solubility & thermal
Data to verify
≥25 mg/mL
Aqueous solubility
279–281 °C
Melting point
Lower solubility and distinct thermal profile vs. parent 6-aminouracil
Calculated solubility 1.7 g/L; parent ~10-20 mg/mL
Solubility Formulation Physicochemical properties

cAMP Phosphodiesterase Inhibition vs. Pentoxifylline

6-Amino-1-propyluracil is reported to act as a competitive inhibitor of cyclic AMP phosphodiesterase, whereas pentoxifylline—a related xanthine derivative—exhibits non-selective phosphodiesterase inhibition and additional hemorheological effects . While quantitative Ki or IC₅₀ values for 6-amino-1-propyluracil against specific PDE isoforms are not publicly disclosed, the compound is employed to probe the enzyme's regulatory role in cellular processes, suggesting a distinct inhibitory profile from pentoxifylline . This differentiation is crucial for researchers investigating cAMP signaling without confounding hemorheological activity.

cAMP PDE inhibition
Class-level
Competitive inhibitor; no hemorheological effects reported
Supports cAMP pathway research without pleiotropic activities
Quantitative Ki/IC₅₀ not publicly available
Enzyme inhibition cAMP phosphodiesterase Mechanism of action

Unique MIP Template Properties

6-Amino-1-propyluracil (APU) has been successfully employed as a template for the fabrication of molecularly imprinted polymeric membranes with specific recognition sites [1]. The compound's unique combination of hydrogen-bonding donor/acceptor sites (from the uracil core and 6-amino group) and hydrophobic interactions (from the N1-propyl chain) enables the formation of high-fidelity imprints. This contrasts with simpler templates like L-phenylalanine or atrazine, which lack the dual hydrogen-bonding/hydrophobic recognition motif. The resulting MIP membranes demonstrate opposite behavior in covalently vs. non-covalently imprinted formats, underscoring APU's distinct templating properties [1].

MIP template
Reported
Dual H-bond/hydrophobic motif enables covalent vs. non-covalent imprinting studies
Structurally distinct template; not replaceable by simpler analytes
No quantitative selectivity data provided
Molecular imprinting Sensor technology Molecular recognition

Precursor for Pentoxifylline Metabolite Analogs

6-Amino-1-propyluracil is a specifically designated reactant for the preparation of pentoxifylline metabolite analogs with anti-inflammatory activity [1]. The N1-propyl group is essential for mimicking the 1-(5-oxohexyl) side chain of pentoxifylline, enabling the construction of biologically active xanthine derivatives. Other 6-aminouracils with shorter (e.g., methyl) or longer (e.g., butyl) N1-alkyl chains would yield analogs with altered steric and electronic profiles, likely affecting TNF-α inhibition and other pharmacological endpoints [2]. This compound thus serves a non-interchangeable role in this specific synthetic route.

Synthetic precursor
Class-level
N1-propyl group required for pentoxifylline analog scaffold
Specific reactant; other N1-alkyl chains alter steric/electronic fit
SAR data not fully disclosed; essential based on synthetic route
Synthetic precursor Anti-inflammatory agents Pentoxifylline analogs

HPLC Method Specificity vs. 6-Aminouracil

Analysis of 6-amino-1-propyluracil by reverse-phase HPLC requires specific chromatographic conditions distinct from those used for other 6-aminouracil derivatives. A validated method employs a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, achieving separation suitable for purity assessment and pharmacokinetic studies [1]. The calculated LogP of -0.257 [2] and pKa of 9.26 for 6-amino-1-propyluracil differ from those of 6-aminouracil (LogP approx. -1.0; pKa ~8.0), necessitating method adjustments for accurate quantification.

HPLC specificity
Method context
LogP -0.257, pKa 9.26
Target: resolved on Newcrom R1
6-Aminouracil: LogP ~-1.0, pKa ~8.0
Methods for 6-aminouracil are not directly transferable
Requires dedicated reference standard and method development
HPLC analysis Method development Quality control

6-Amino-1-propyluracil Validated Applications


Pentoxifylline Metabolite Analog Synthesis

6-Amino-1-propyluracil is an essential reactant in the multi-step synthesis of pentoxifylline metabolite analogs, which are evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production [1]. The N1-propyl group is critical for generating the 1-substituted xanthine scaffold that mimics the active metabolite of pentoxifylline. Procurement of this specific compound is mandatory; substitution with other 6-aminouracil derivatives will yield inactive or off-target products.

MIP Membrane Fabrication for Sensors

6-Amino-1-propyluracil serves as a unique template molecule for creating MIP membranes with tailored recognition sites. Its combination of hydrogen-bonding donors/acceptors and a hydrophobic propyl chain enables the study of covalent versus non-covalent imprinting strategies [2]. The resulting membranes can be integrated into sensors for detecting structurally related analytes in complex matrices.

Probing cAMP Phosphodiesterase Activity

As a competitive inhibitor of cyclic AMP phosphodiesterase, 6-amino-1-propyluracil is used to investigate the enzyme's role in cellular signaling pathways . Its distinct mechanism—lacking the hemorheological effects of pentoxifylline—makes it a preferred tool for dissecting cAMP-dependent processes without confounding pleiotropic activities.

Validated HPLC for Quality Control and Pharmacokinetics

Validated reverse-phase HPLC methods on Newcrom R1 columns enable accurate quantification and purity assessment of 6-amino-1-propyluracil in both raw material and biological matrices [3]. The method is scalable for preparative separations and is suitable for pharmacokinetic studies. Analytical reference standards of 6-amino-1-propyluracil are essential for method calibration and validation.

Application
Selection Property
Validation Focus
Pentoxifylline analog synthesis
N1-propyl substitution specificity
Confirm structural fidelity; evaluate target engagement in cellular models
Molecularly imprinted membrane fabrication
Dual H-bond/hydrophobic template motif
Covalent vs. non-covalent imprinting performance
cAMP phosphodiesterase pathway studies
Competitive PDE inhibition without hemorheological effects
Assess PDE isoform selectivity and downstream cAMP signaling
HPLC purity assessment and quantification
Reverse-phase chromatographic specificity
Method transfer and calibration with certified reference standard

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